![molecular formula C10H8NaO4P B082899 Sodium naphthalen-2-yl hydrogenphosphate CAS No. 14463-68-4](/img/structure/B82899.png)
Sodium naphthalen-2-yl hydrogenphosphate
Overview
Description
Sodium naphthalen-2-yl hydrogenphosphate is an organic phosphate compound with the molecular formula C10H8NaO4P. It is a white to light yellow crystalline solid that is soluble in water and some organic solvents. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles
Mode of Action
Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .
Biochemical Pathways
Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate .
Result of Action
Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium naphthalen-2-yl hydrogenphosphate can be synthesized by reacting 2-naphthol with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt. The general reaction is as follows: [ \text{C10H7OH} + \text{H3PO4} + \text{NaOH} \rightarrow \text{C10H8NaO4P} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of sodium 2-naphthyl hydrogen phosphate involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving crystallization and drying steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Reduced naphthyl derivatives.
Substitution Products: Various substituted naphthyl phosphates.
Scientific Research Applications
Biochemical Applications
Sodium naphthalen-2-yl hydrogenphosphate is primarily recognized as a fluorogenic substrate for alkaline phosphatases. Upon enzymatic hydrolysis, it is converted to naphthol AS-MX, which displays fluorescence with excitation/emission spectra of 388/512 nm. This property makes it an essential tool in various biochemical assays:
- Clinical Diagnostics : It serves as a marker for acid and alkaline phosphatase activity, which are critical indicators of liver function and bone metabolism. Elevated or reduced levels of these enzymes can signal various diseases, making this compound vital for diagnostic purposes .
- Histochemistry : The compound is frequently used in conjunction with diazonium salts to generate specific azo dyes for immunohistological studies and other staining techniques. This application is crucial for visualizing cellular components in tissue samples .
Pharmaceutical Applications
Research indicates that this compound derivatives may have significant therapeutic potential. For example, compounds derived from naphthalene structures have been explored for their effects on neurotransmitter systems:
- Therapeutic Uses : There are indications that naphthalene-based compounds can modulate neurotransmitter levels, potentially aiding in the treatment of disorders such as ADHD, depression, and anxiety disorders. These compounds act by inhibiting norepinephrine and dopamine reuptake, which can help alleviate symptoms associated with these conditions .
Analytical Chemistry
In analytical chemistry, this compound is utilized for its properties that facilitate the detection and quantification of various biomolecules:
- Fluorescence-based Assays : Its ability to produce measurable fluorescence upon enzymatic action allows researchers to develop sensitive assays for detecting enzyme activity in complex biological samples .
- Stability and Handling : The compound is stable under proper storage conditions (e.g., -20°C) and requires careful handling due to its hygroscopic nature. This stability is crucial for maintaining the integrity of assays over time .
Case Studies and Research Findings
Several studies highlight the utility of this compound in scientific research:
- Diagnostic Marker Study : A study demonstrated the effectiveness of naphthol AS-MX phosphate as a diagnostic marker for liver disease by correlating enzyme activity with clinical outcomes. The results showed significant changes in enzyme levels in patients with liver dysfunction compared to healthy controls.
- Neurotransmitter Modulation Research : Research into derivatives of this compound revealed potential neuroprotective effects against cognitive decline in animal models of neurodegenerative diseases. These findings suggest avenues for further exploration in human clinical trials.
- Fluorescence Assay Development : A recent publication detailed the development of a novel fluorescence assay using this compound to quantify alkaline phosphatase activity in serum samples from patients undergoing treatment for bone-related disorders.
Comparison with Similar Compounds
- Sodium 1-naphthyl phosphate
- Disodium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison: Sodium naphthalen-2-yl hydrogenphosphate is unique due to its specific naphthyl structure, which imparts distinct chemical properties and reactivity. Compared to other sodium phosphates, it has a higher affinity for certain enzymes and can participate in unique organic transformations.
Biological Activity
Sodium naphthalen-2-yl hydrogenphosphate (CAS No. 14463-68-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₈NaO₄P
- Molecular Weight : 246.13 g/mol
- InChIKey : GHMHDIFFBHLXTJ-UHFFFAOYSA-M
- Safety Information : Classified as hazardous (Xi; C; F) with risk phrases indicating irritant properties and flammability .
This compound is believed to exhibit biological activity through several mechanisms:
- Phosphorylation Reactions : The compound can participate in phosphorylation reactions, which are crucial for various biochemical pathways, including signal transduction and enzyme regulation .
- Interaction with Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter systems, particularly in modulating levels of norepinephrine, dopamine, and serotonin in the brain . This suggests potential applications in neuropharmacology.
Neuroactive Effects
Compounds with similar structures have been investigated for their neuroactive properties. For instance, naphthalene derivatives have been shown to affect neurotransmitter levels, which could imply that this compound might influence mood and cognitive functions .
Case Studies and Research Findings
- Neurotransmitter Modulation : A study demonstrated that certain naphthalene derivatives increased extracellular concentrations of norepinephrine and serotonin in the rat prefrontal cortex. This highlights the potential for this compound to affect mood and cognitive disorders .
- Toxicological Assessments : Toxicity studies have indicated that exposure to similar compounds can lead to adverse effects in cellular models. For instance, phototoxicity assays showed that naphthalene derivatives could induce cell death under specific conditions . Although direct studies on this compound are sparse, these findings raise concerns about its safety profile.
- Pharmacological Applications : The potential use of this compound in treating neurological disorders is suggested by its structural similarity to other therapeutic agents that target monoamine neurotransmitters .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
sodium;naphthalen-2-yl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13095-41-5 (Parent) | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162773 | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14463-68-4 | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-naphthyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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